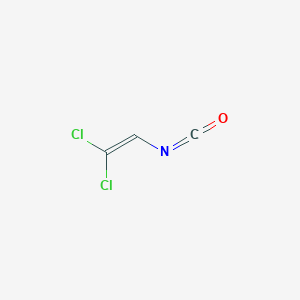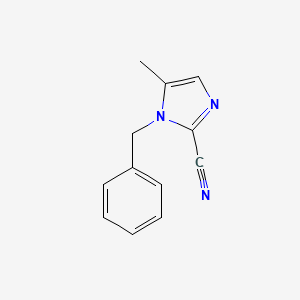![molecular formula C29H40N2O9 B14631919 Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one CAS No. 56990-15-9](/img/structure/B14631919.png)
Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one is a complex organic molecule with a variety of functional groups. This compound is notable for its applications in the production of polyurethanes and other polymers, which are widely used in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,4-diol: This component can be synthesized through the hydrogenation of butyne-1,4-diol, which is itself produced by the reaction of acetylene with formaldehyde.
2-(2-hydroxyethoxy)ethanol: This compound is typically synthesized through the ethoxylation of ethylene glycol.
1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: This isocyanate can be prepared by the phosgenation of the corresponding diamine.
Oxepan-2-one: This lactone is synthesized through the ring-opening polymerization of caprolactone.
Industrial Production Methods
The industrial production of these components often involves large-scale chemical processes:
Butane-1,4-diol: Produced from maleic anhydride via the Davy process, which involves conversion to methyl maleate ester followed by hydrogenation.
2-(2-hydroxyethoxy)ethanol: Produced by the ethoxylation of ethylene glycol using ethylene oxide.
1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Produced by the phosgenation of methylene diphenyl diamine.
Oxepan-2-one: Produced by the ring-opening polymerization of caprolactone using catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butane-1,4-diol can be oxidized to produce butyrolactone.
Reduction: The reduction of butyne-1,4-diol to butane-1,4-diol.
Substitution: The hydroxyl groups in butane-1,4-diol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium or nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products
Butyrolactone: Formed from the oxidation of butane-1,4-diol.
Tetrahydrofuran: Produced by the dehydration of butane-1,4-diol in the presence of phosphoric acid.
Scientific Research Applications
Chemistry
Polyurethane Production: The compound is used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.
Biology
Biodegradable Polymers: Oxepan-2-one is used in the production of biodegradable polymers for medical applications.
Medicine
Drug Delivery Systems: The compound’s derivatives are used in the development of drug delivery systems due to their biocompatibility.
Industry
Solvents and Plasticizers: Butane-1,4-diol is used as a solvent and in the manufacture of plasticizers.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Polymerization: The isocyanate groups react with hydroxyl groups to form urethane linkages, leading to the formation of polyurethanes.
Ring-Opening Polymerization: Oxepan-2-one undergoes ring-opening polymerization to form polycaprolactone, a biodegradable polymer.
Comparison with Similar Compounds
Similar Compounds
1,2-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: Another isomer of butane-1,4-diol with hydroxyl groups on the first and third carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Uniqueness
Butane-1,4-diol: Unique due to its linear structure and the position of hydroxyl groups, making it suitable for specific polymerization reactions.
Oxepan-2-one: Unique for its ability to form biodegradable polymers through ring-opening polymerization.
Properties
CAS No. |
56990-15-9 |
|---|---|
Molecular Formula |
C29H40N2O9 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one |
InChI |
InChI=1S/C15H10N2O2.C6H10O2.C4H10O3.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6;5-3-1-2-4-6/h1-8H,9H2;1-5H2;5-6H,1-4H2;5-6H,1-4H2 |
InChI Key |
HWVZBCRVHCPVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO.C(COCCO)O |
Related CAS |
56990-15-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


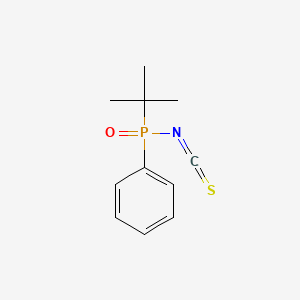

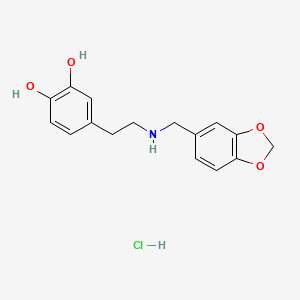
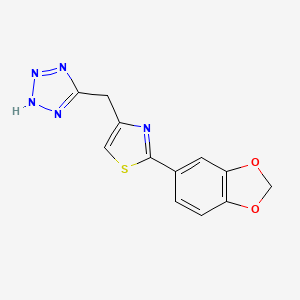
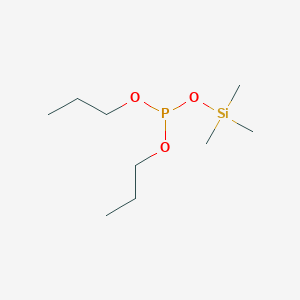
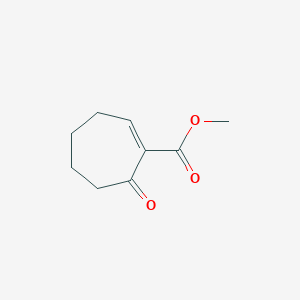

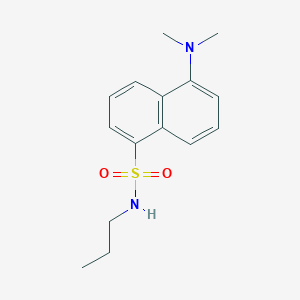
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
